Benzofuran, 7-(2-bromoethyl)-2,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The compound “Benzofuran, 7-(2-bromoethyl)-2,3-dihydro-” is a specific type of benzofuran .
Synthesis Analysis
A unified protocol for the construction of 3-(2-bromoethyl)benzofurans and 2-(benzofuran-3-yl)ethylamines from bis[(trimethylsilyl)oxy]cyclobutene has been developed . This mild and facile strategy was applied for the synthesis of a series of 5-HT serotonin receptor agonists .Chemical Reactions Analysis
The construction of benzofuran rings has been achieved through a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Scientific Research Applications
Overview of Benzofuran Derivatives
Benzofuran derivatives, including the specific compound "Benzofuran, 7-(2-bromoethyl)-2,3-dihydro-", have garnered interest in scientific research due to their extensive range of biological activities. These compounds are integral in various bioactive heterocycles and possess anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. The benzofuran nucleus is a common feature in many bioactive natural and synthetic compounds, with applications spanning pharmaceuticals, agriculture, and polymers. Recent studies have highlighted benzofuran derivatives as potent inhibitors against numerous diseases, viruses, fungi, microbes, and enzymes, demonstrating their significant therapeutic potential (Dawood, 2019).
Biological Activities and Pharmaceutical Applications
Benzofuran compounds are ubiquitous in nature and have shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. The discovery of novel benzofuran compounds with anti-hepatitis C virus activity and their development as anticancer agents underscore the versatility of benzofuran derivatives in drug development. Innovative methods for constructing benzofuran rings, including free radical cyclization cascade and proton quantum tunneling, have facilitated the synthesis of complex benzofuran derivatives for pharmaceutical applications (Miao et al., 2019).
Antimicrobial Properties
The antimicrobial properties of benzofuran derivatives are well-documented, with compounds such as psoralen, 8-methoxypsoralen, and angelicin being used in the treatment of skin diseases like cancer or psoriasis. Benzofuran and its derivatives have emerged as a privileged structure in the field of drug discovery, especially in designing antimicrobial agents active toward different clinically approved targets (Hiremathad et al., 2015).
Safety and Hazards
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes, which could potentially be the targets of this compound .
Mode of Action
The mode of action of 7-(2-Bromoethyl)-2,3-dihydro-1-benzofuran involves electrophilic substitution reactions of benzene . The bromine atom in the compound acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Similar compounds have been known to participate in various organic reactions, suggesting that this compound could potentially affect a broad spectrum of biochemical pathways .
Result of Action
Similar compounds have been known to participate in various organic reactions, suggesting that this compound could potentially have diverse molecular and cellular effects .
Action Environment
Similar compounds have been known to be utilized across multiple sectors, suggesting that various environmental factors could potentially influence the action of this compound .
This compound presents an interesting area for future research due to its potential involvement in various organic reactions and its potential as a building block for synthesizing complex organic molecules .
Properties
IUPAC Name |
7-(2-bromoethyl)-2,3-dihydro-1-benzofuran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-6-4-8-2-1-3-9-5-7-12-10(8)9/h1-3H,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHPXTOKLPCABD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC=C2CCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.